molecular formula C10H12BrNO B1501268 2-Bromo-6-(cyclopentyloxy)pyridine CAS No. 891842-81-2

2-Bromo-6-(cyclopentyloxy)pyridine

Cat. No. B1501268
Key on ui cas rn: 891842-81-2
M. Wt: 242.11 g/mol
InChI Key: HYKRHERRZBPQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576098B2

Procedure details

To cyclopentanol (1 mL), was added sodium (36 mg, 1.56 mmol). When the sodium was consumed, the mixture was diluted with 1 mL THF and 2,6-dibromopyridine (250 mg, 1.06 mmol). The mixture was stirred at 90° C. for 3 h, sodium hydride (20 mg) was added and the mixture was stirred an additional 1 h at 90° C. The reaction was diluted with EtOAc. The organic phase was washed with water (2×) and brine, dried (Na2SO4) and concentrated. The crude material was purified by flash chromatography (0 to 10% EtOAc/hexanes gradient) to afford 222 mg of 159.1 as a colorless oil. LCMS (2 min gradient) RT=2.01 min, 242.15 (M+H)+.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Na].[Br:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11](Br)[N:10]=1.[H-].[Na+]>C1COCC1.CCOC(C)=O>[Br:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:6][CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)[N:10]=1 |f:3.4,^1:6|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C1(CCCC1)O
Name
Quantity
36 mg
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
20 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
250 mg
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the sodium was consumed
STIRRING
Type
STIRRING
Details
the mixture was stirred an additional 1 h at 90° C
Duration
1 h
WASH
Type
WASH
Details
The organic phase was washed with water (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (0 to 10% EtOAc/hexanes gradient)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=NC(=CC=C1)OC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 222 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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